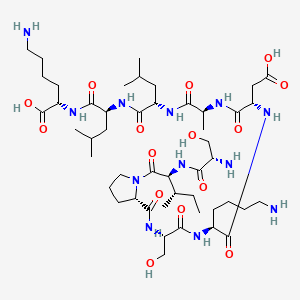![molecular formula C11H10N4 B573672 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-14C CAS No. 161406-40-2](/img/structure/B573672.png)
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-14C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-14C is a heterocyclic aromatic amine that is known for its mutagenic properties. It is commonly found in protein pyrolysates, high-temperature cooked meats, and tobacco smoke . This compound is of significant interest in scientific research due to its potential health impacts and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under suitable conditions . The reaction typically requires a series of steps including heating, purification, and crystallization to obtain the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include additional steps such as solvent extraction and chromatographic purification to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline undergoes various chemical reactions including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted imidazoquinolines, each with distinct chemical and physical properties .
Scientific Research Applications
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline is widely used in scientific research due to its mutagenic and carcinogenic properties. Some key applications include:
Chemistry: Used as a model compound to study the mechanisms of mutagenesis and carcinogenesis.
Medicine: Investigated for its role in inducing DNA damage and its potential use in cancer research.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A2 . The activated metabolites can form DNA adducts, leading to mutations and potentially carcinogenesis. Additionally, this compound inhibits enzymes like cyclooxygenase-2 (COX-2) and interacts with receptors such as the histamine H1 receptor, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): Another heterocyclic amine found in cooked meats with similar mutagenic properties.
2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ): Known for its presence in cooked foods and its potent mutagenic effects.
Uniqueness
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline is unique due to its specific structure, which allows it to form stable DNA adducts and exhibit strong mutagenic activity. Its ability to inhibit COX-2 and interact with histamine receptors also distinguishes it from other similar compounds .
Properties
IUPAC Name |
3-methyl(214C)imidazolo[4,5-f]quinolin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)/i11+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZWATDYIYAUTA-OZUIXNLOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=[14C]1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661780 |
Source


|
| Record name | 3-Methyl(2-~14~C)-3H-imidazo[4,5-f]quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161406-40-2 |
Source


|
| Record name | 3-Methyl(2-~14~C)-3H-imidazo[4,5-f]quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B573594.png)







